1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 87896-34-2
VCID: VC18443552
InChI: InChI=1S/C17H18N2O2/c1-21-17(20)16-11-15(12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-16/h2-10,15-16,18-19H,11H2,1H3
SMILES:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester

CAS No.: 87896-34-2

Cat. No.: VC18443552

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester - 87896-34-2

Specification

CAS No. 87896-34-2
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate
Standard InChI InChI=1S/C17H18N2O2/c1-21-17(20)16-11-15(12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-16/h2-10,15-16,18-19H,11H2,1H3
Standard InChI Key NAQZJNAMQOBDQN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate, reflects its bicyclic framework and substituent arrangement . Key identifiers include:

PropertyValue
CAS Number87896-34-2
Molecular FormulaC17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight282.34 g/mol
SMILESCOC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3
InChIKeyNAQZJNAMQOBDQN-UHFFFAOYSA-N

The SMILES string illustrates the methyl ester (COC(=O)), the tetrahydrobenzodiazepine core (C1CC(NC2...N1)), and the phenyl substituents . The InChIKey provides a unique identifier for computational databases, enabling precise chemical tracking .

Structural Features

Synthesis and Preparation

Conventional Synthetic Routes

Benzodiazepines are typically synthesized via cyclocondensation reactions between aromatic diamines and dicarbonyl compounds. For this derivative, a plausible route involves:

  • Formation of the benzodiazepine core: Reaction of o-phenylenediamine with a γ-keto ester.

  • Introduction of the phenyl group: Alkylation or Friedel-Crafts acylation at the 4-position.

  • Esterification: Treatment with methanol under acidic conditions to yield the methyl ester.

Solid-Phase Synthesis

Modern approaches employ solid-phase synthesis to improve yield and purity. In this method:

  • A resin-bound intermediate undergoes sequential reactions to build the benzodiazepine scaffold.

  • The phenyl and ester groups are introduced via Suzuki coupling or esterification before cleavage from the resin.

MethodAdvantagesLimitations
Solution-phaseSimplicity, low costLower purity, scalability issues
Solid-phaseHigh purity, modularityRequires specialized reagents

Applications and Research Utility

Drug Discovery Intermediate

The methyl ester group offers a site for hydrolysis to carboxylic acids or transesterification, enabling the generation of analogs for structure-activity relationship (SAR) studies. For example:

  • Hydrolysis: Yields the free carboxylic acid, which may exhibit altered pharmacokinetics.

  • Amidation: Converts the ester to an amide, enhancing metabolic stability.

Material Science

Benzodiazepines’ aromaticity and rigidity make them candidates for organic semiconductors or ligands in coordination polymers. The phenyl and ester substituents could tune electronic properties for optoelectronic applications.

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